

A Technical Guide to the Enzymatic Conversion of Chorismate to Enterobactin

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Compound of Interest		
Compound Name:	Enterobactin	
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This document provides an in-depth examination of the enzymatic pathway responsible for the biosynthesis of **enterobactin**, a high-affinity siderophore crucial for iron acquisition in many Gram-negative bacteria. Understanding this pathway is paramount for developing novel antimicrobial strategies that target bacterial iron metabolism. Here, we delineate the core enzymatic steps, present key quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular processes.

Introduction to the Enterobactin Biosynthesis Pathway

Enterobactin is a cyclic trilactone derived from three molecules each of 2,3-dihydroxybenzoic acid (DHB) and L-serine. Its synthesis is a multi-step enzymatic cascade that converts chorismate, a key branch-point metabolite from the shikimate pathway, into the final siderophore.[1][2][3] This process is orchestrated by the products of the ent gene cluster (entA, entB, entC, entD, entE, entF), which encode the requisite enzymes.[1][4] The pathway can be conceptually divided into two major stages: the initial synthesis of the catechol precursor, 2,3-dihydroxybenzoate (DHB), followed by the non-ribosomal peptide synthetase (NRPS)-mediated assembly and cyclization to form **enterobactin**.

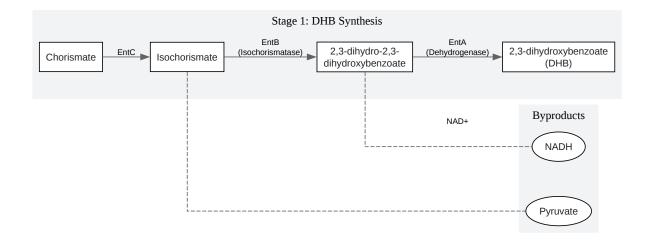


Stage 1: Synthesis of 2,3-Dihydroxybenzoate (DHB) from Chorismate

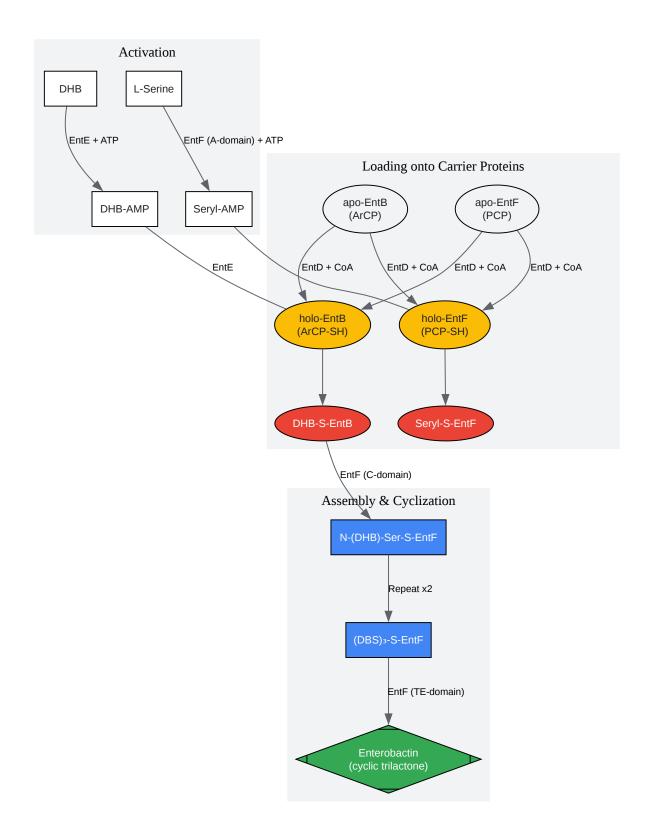
The first stage involves a three-enzyme cascade that transforms chorismate into the catechol building block, DHB. Evidence suggests that the enzymes involved in this stage may form a multi-enzyme complex to facilitate efficient substrate channeling.[5]

- Step 1: Chorismate to Isochorismate
 - Enzyme: EntC (Isochorismate Synthase)
 - Reaction: EntC catalyzes the isomerization of chorismate to isochorismate. This is the first committed step in the enterobactin biosynthetic pathway.[1][6][7] The reaction involves the stereospecific displacement of the C4-hydroxyl group by a water molecule introduced at C2.[6] In vitro studies have confirmed that EntC alone is sufficient for this conversion, clarifying earlier hypotheses that suggested a role for EntA.[8][9]
- Step 2: Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate
 - Enzyme: EntB (Isochorismatase domain)
 - Reaction: The N-terminal isochorismatase domain of the bifunctional EntB enzyme
 catalyzes the hydrolysis of isochorismate, cleaving the enolpyruvyl side chain to yield 2,3dihydro-2,3-dihydroxybenzoate (2,3-diDHB) and pyruvate.[3][5][10] Recent studies provide
 evidence for the partial channeling of the unstable isochorismate intermediate directly from
 the active site of EntC to EntB, which would enhance catalytic efficiency and protect the
 labile substrate.[5][11]
- Step 3: 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate
 - Enzyme: EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase)
 - Reaction: EntA, an NAD+-dependent dehydrogenase, catalyzes the oxidation of 2,3-diDHB to the aromatic product 2,3-dihydroxybenzoate (DHB).[3][4][12] The mechanism involves the specific oxidation of the C3-hydroxyl group, followed by rapid, spontaneous aromatization to yield DHB.[12]

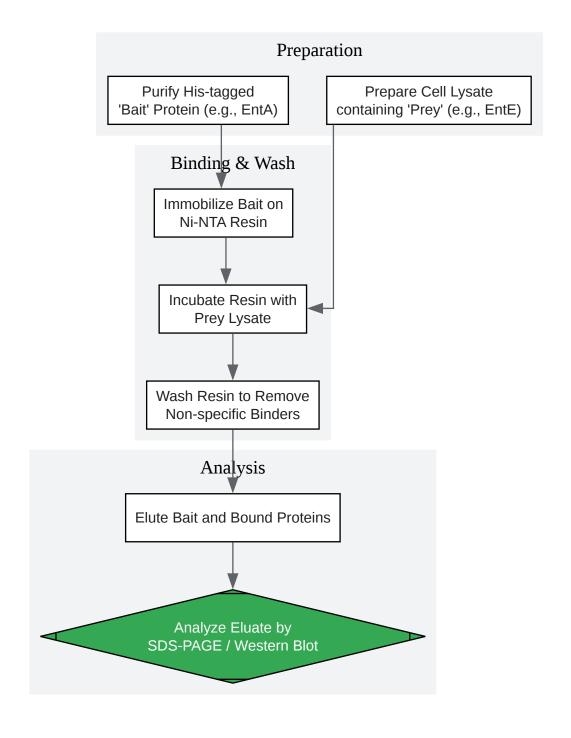












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